molecular formula C7H11N3 B12973307 (R)-6-(1-Aminoethyl)pyridin-2-amine

(R)-6-(1-Aminoethyl)pyridin-2-amine

Cat. No.: B12973307
M. Wt: 137.18 g/mol
InChI Key: QLXUFEACGXTPSC-RXMQYKEDSA-N
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Description

(R)-6-(1-Aminoethyl)pyridin-2-amine is a chiral pyridine derivative featuring an aminoethyl substituent at the 6-position of the pyridine ring. Its molecular formula is C₈H₁₂N₃, and it is commonly encountered as a salt form, such as the dihydrochloride (CAS 2920220-00-2, Molecular Weight: 278.100 g/mol) or trihydrochloride (CAS 2703746-11-4) .

Key physicochemical properties include:

  • Melting Point: Not explicitly reported for the free base, but salt forms (e.g., trihydrochloride) are stable solids under standard conditions .
  • Synthesis: Prepared via multi-step organic reactions involving intermediates like boronate esters and column chromatography purification (cyclohexane/ethyl acetate gradients) .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

6-[(1R)-1-aminoethyl]pyridin-2-amine

InChI

InChI=1S/C7H11N3/c1-5(8)6-3-2-4-7(9)10-6/h2-5H,8H2,1H3,(H2,9,10)/t5-/m1/s1

InChI Key

QLXUFEACGXTPSC-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=NC(=CC=C1)N)N

Canonical SMILES

CC(C1=NC(=CC=C1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-(1-Aminoethyl)pyridin-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Substitution Reaction: An aminoethyl group is introduced at the 6-position of the pyridine ring through a substitution reaction.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

Industrial production methods for ®-6-(1-Aminoethyl)pyridin-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

®-6-(1-Aminoethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Imines, amides.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

®-6-(1-Aminoethyl)pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-6-(1-Aminoethyl)pyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The pyridine ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine and Triazine Cores

Several pyridine- and triazine-based analogues share functional group similarities with (R)-6-(1-Aminoethyl)pyridin-2-amine but differ in substituents and stereochemistry:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Synthesis Yield Reference
(R)-6-(1-Aminoethyl)pyridin-2-amine C₈H₁₂N₃ 6-(R)-aminoethyl, 2-amine N/A N/A
Compound 3 C₁₇H₂₀F₂N₆O₂ 4-Difluoromethyl, triazine-morpholino 214.0 Not specified
Compound 4 C₁₈H₂₄F₂N₆O₂ 4-Difluoromethyl, dimethylmorpholino N/A 71%
Compound 20 C₂₀H₂₄F₂N₆O₃ 8-Oxa-3-azabicyclo[3.2.1]octane N/A Not specified
4-Methyl-6-[2-(5-morpholin-4-ylpyridin-3-yl)ethyl]pyridin-2-amine C₁₈H₂₅N₅O Morpholino-ethyl, 4-methyl N/A N/A

Key Observations :

  • Substituent Impact: The presence of difluoromethyl (Compounds 3, 4) or morpholino groups (Compounds 20, 21) enhances polarity and hydrogen-bonding capacity compared to the simpler aminoethyl group in the target compound .
  • Stereochemistry: (R)-configuration in the aminoethyl chain of the target compound may confer distinct chiral recognition properties, unlike non-chiral analogues like Compound 3 .
  • Synthetic Efficiency : Compound 4 achieves a 71% yield via Suzuki-Miyaura coupling, suggesting robustness in triazine-forming reactions, whereas yields for pyridine derivatives (e.g., Compound 20) are less documented .

Pyridin-2-amine Derivatives with Varied Heterocycles

Other pyridin-2-amine derivatives feature expanded heterocyclic systems or alternative substituents:

Compound Name Molecular Formula Key Features Molecular Weight (g/mol) Reference
6-Methyl-5-(piperidin-2-yl)pyridin-2-amine C₁₁H₁₇N₃ Piperidine ring substitution 191.27
(R)-N-(4-(1-aminoethyl)phenyl)-6-(pyridin-4-yl)quinazolin-2-amine C₂₁H₁₉N₅ Quinazoline core, 4-pyridinyl 341.41

Key Observations :

  • Heterocyclic Expansion : The quinazoline-based analogue (Molecular Weight: 341.41 g/mol) has a larger aromatic system, likely reducing solubility compared to the simpler pyridine scaffold (Molecular Weight: 278.10 g/mol for the target compound) .
  • Piperidine vs.

Physicochemical and Functional Comparisons

Table 3: Functional Group Impact on Properties
Functional Group Example Compound Effect on Properties
Aminoethyl (R-configuration) Target Compound Chiral center enables enantioselective interactions; moderate H-bond capacity .
Difluoromethyl Compound 3 Increases lipophilicity and electron-withdrawing effects; higher melting point (214°C).
Morpholino Compound 4 Enhances solubility via tertiary amine; stabilizes via intramolecular H-bonding.
Quinazoline Core Compound Reduces solubility due to extended π-system; may enhance DNA intercalation potential.

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